hydrogen carbonate;tetrabutylazanium

Catalog No.
S1559907
CAS No.
17351-62-1
M.F
C17H37NO3
M. Wt
303.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
hydrogen carbonate;tetrabutylazanium

CAS Number

17351-62-1

Product Name

hydrogen carbonate;tetrabutylazanium

IUPAC Name

hydrogen carbonate;tetrabutylazanium

Molecular Formula

C17H37NO3

Molecular Weight

303.5 g/mol

InChI

InChI=1S/C16H36N.CH2O3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3)4/h5-16H2,1-4H3;(H2,2,3,4)/q+1;/p-1

InChI Key

HKVLOZLUWWLDFP-UHFFFAOYSA-M

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C(=O)(O)[O-]

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C(=O)(O)[O-]

The exact mass of the compound Tetrabutylammonium hydrogen carbonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetrabutylammonium bicarbonate (TBAHCO3) is a quaternary ammonium salt that functions as a highly lipophilic, mild, non-nucleophilic base and phase-transfer catalyst (PTC). Characterized by its bulky tetrabutylammonium cation, it exhibits exceptional solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile, unlike traditional inorganic bicarbonates[1]. In industrial and advanced laboratory settings, TBAHCO3 is primarily procured to facilitate base-sensitive nucleophilic substitutions—particularly in automated radiopharmaceutical synthesis—and as a metal-free catalyst for CO2 fixation[2]. Its unique balance of organic solubility and controlled basicity allows it to drive efficient anion transfer without triggering the substrate degradation commonly seen with stronger organic bases.

Substituting TBAHCO3 with its stronger alkaline counterpart, tetrabutylammonium hydroxide (TBAOH), frequently leads to catastrophic failure in sensitive syntheses, as the excessive basicity of the hydroxide anion induces unwanted elimination reactions and substrate degradation [1]. Conversely, attempting to use milder inorganic salts like potassium bicarbonate (KHCO3) or potassium carbonate (K2CO3) introduces severe processability bottlenecks; these salts lack inherent solubility in organic solvents and require the addition of expensive cryptands (e.g., Kryptofix 2.2.2) alongside aqueous mixtures. This necessitates time-consuming azeotropic drying steps that complicate automated workflows[2]. TBAHCO3 uniquely bridges this gap by providing a self-contained, organic-soluble PTC with a precisely tuned, mild pKa, ensuring high yields without the process overhead of inorganic alternatives.

Superior Yields Over Standard Kryptofix/K2CO3 Systems in Base-Sensitive Syntheses

In the synthesis of base-sensitive targets such as 16α-[18F]fluoroestradiol ([18F]FES) from a cyclic sulfonate precursor, the choice of phase-transfer catalyst is critical. Utilizing TBAHCO3 increases the radiochemical yield to 32 ± 8%, effectively doubling the output compared to the industry-standard K2CO3/K222 (Kryptofix) system, which yields only 15 ± 2% under similar conditions [1]. The milder basicity of the bicarbonate anion prevents the degradation pathways triggered by stronger carbonate bases.

Evidence DimensionProduct yield in base-sensitive nucleophilic substitution
Target Compound DataTBAHCO3 (32 ± 8% yield)
Comparator Or BaselineK2CO3/K222 system (15 ± 2% yield)
Quantified Difference113% relative increase in target yield.
ConditionsNucleophilic substitution of a cyclic sulfonate precursor.

Upgrading from standard Kryptofix systems to TBAHCO3 directly doubles output efficiency in base-sensitive manufacturing workflows.

Water-Free Processability and Organic Solvent Elution Efficiency

Traditional inorganic carbonate catalysts require aqueous mixtures for dissolution, mandating time-consuming azeotropic drying steps. TBAHCO3, being highly soluble in organic media, allows for direct processing in pure aprotic solvents. It is approximately 10^5 times more basic than pyridine, providing sufficient alkalinity without water [1]. When used for anion-exchange cartridge elution, pure DMSO with TBAHCO3 achieves a highly efficient 88% extraction efficiency without the need for aqueous pre-conditioning or subsequent drying [1].

Evidence DimensionExtraction efficiency and basicity in pure organic solvent
Target Compound DataTBAHCO3 in pure DMSO (88% elution efficiency; ~10^5 times more basic than pyridine)
Comparator Or BaselineInorganic salts (K2CO3) / Pyridine (requires water / insufficient basicity)
Quantified DifferenceEnables 88% efficiency in a 100% water-free environment.
ConditionsAnion elution from a 60 mg cartridge using pure DMSO.

Procuring TBAHCO3 enables the complete elimination of azeotropic drying steps, drastically reducing cycle times and simplifying automated synthesis protocols.

Prevention of Substrate Degradation in Base-Sensitive Syntheses

In the synthesis of base-sensitive precursors, the choice of phase-transfer catalyst directly dictates product viability. Head-to-head comparisons in isotopic exchange reactions demonstrate that while tetrabutylammonium hydroxide (TBAOH) drives the reaction, its strong basicity degrades the substrate, resulting in a target yield of only ~2% and massive byproduct formation[1]. Switching to the milder TBAHCO3 suppresses these degradation pathways, restoring the primary yield and minimizing the formation of elimination byproducts [1].

Evidence DimensionTarget product yield vs. byproduct formation
Target Compound DataTBAHCO3 (High target yield, minimal byproduct)
Comparator Or BaselineTBAOH (~2% target yield, major byproduct formation)
Quantified DifferencePrevents the near-total (>95%) loss of target product observed with TBAOH.
ConditionsNucleophilic isotopic exchange in organic solvent.

Procuring TBAHCO3 instead of TBAOH is critical for maximizing yields and minimizing purification bottlenecks when processing highly base-sensitive organic substrates.

Automated Radiopharmaceutical Manufacturing

Because it eliminates the need for aqueous mixtures and subsequent azeotropic drying, TBAHCO3 is the premier choice for automated PET tracer synthesis modules. It directly replaces K2CO3/K222 systems to improve yields and reduce synthesis times for base-sensitive tracers like[18F]FES and [18F]fallypride [1].

Base-Sensitive Phase-Transfer Catalysis

In organic synthesis involving substrates prone to elimination reactions or degradation under strongly alkaline conditions, TBAHCO3 provides the necessary lipophilicity for non-polar media while maintaining a mild, non-nucleophilic profile, vastly outperforming TBAOH [2].

Metal-Free CO2 Fixation and Cyclic Carbonate Production

TBAHCO3 acts as a highly effective, active catalytic species for the cycloaddition of CO2 to epoxides. It is procured as a sustainable, metal-free, and halogen-free catalyst for producing high-value cyclic carbonates under mild, solventless conditions [3].

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

17351-62-1

General Manufacturing Information

1-Butanaminium, N,N,N-tributyl-, carbonic acid (1:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 04-14-2024

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